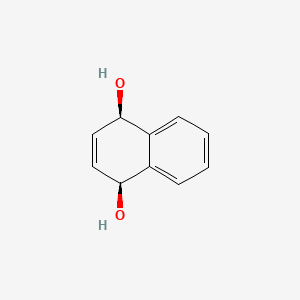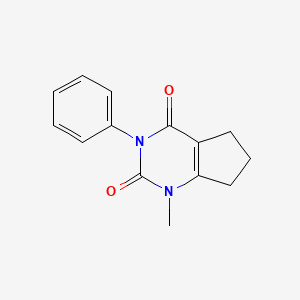
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C24H34N2S2 and a molecular weight of 414.67 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a heptyl chain, and a phenyl group substituted with a tert-butyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of (4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate involves several steps. One common method includes the reaction of 4-(1,1-dimethylethyl)benzyl chloride with heptylamine to form the intermediate compound. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets, leading to its diverse effects .
Comparaison Avec Des Composés Similaires
(4-(1,1-Dimethylethyl)phenyl)methyl heptyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
4-(1,1-Dimethylethyl)phenol: This compound shares the tert-butylphenyl group but lacks the heptyl chain and pyridine ring, resulting in different chemical properties and applications.
1,4-Dimethylbenzene: While this compound has a similar aromatic structure, it does not contain the functional groups present in this compound, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
51308-60-2 |
|---|---|
Formule moléculaire |
C24H34N2S2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenyl)methylsulfanyl]-1-heptylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C24H34N2S2/c1-5-6-7-8-9-17-27-23(26-22-11-10-16-25-18-22)28-19-20-12-14-21(15-13-20)24(2,3)4/h10-16,18H,5-9,17,19H2,1-4H3 |
Clé InChI |
QXLFSSLRUHROKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
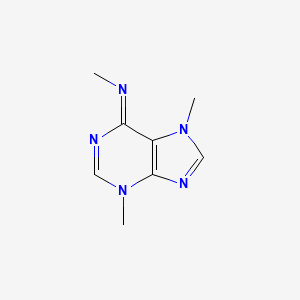
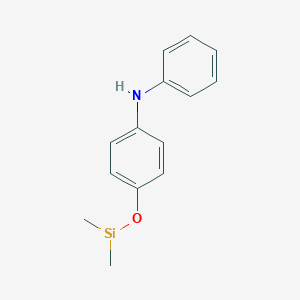
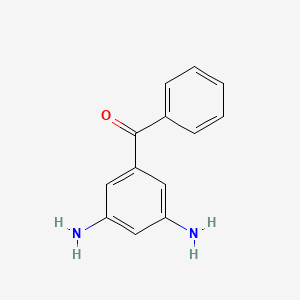



![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
